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  • Product: 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine
  • CAS: 885273-38-1

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Molecular Characterization of 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of molecular building blocks. 2-(3,4-Dimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic selection of molecular building blocks. 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine (CAS: 885273-38-1)[1] represents a highly versatile scaffold that merges a lipophilic recognition motif with a basic primary amine, bridged by an oxazole core. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and structural rationale, alongside a self-validating experimental protocol for its empirical characterization.

Structural and Mechanistic Insights

The architecture of 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine is deliberately designed to navigate the complex trade-offs between target affinity and membrane permeability. We can deconstruct the molecule into three functional domains:

The 3,4-Dimethylphenyl Group (Hydrophobic Motif): The di-substitution pattern on the phenyl ring serves a dual purpose. Sterically, it provides a bulky, electron-rich surface that drives hydrophobic interactions (e.g., π -alkyl or π

π stacking) within receptor binding pockets. Metabolically, the meta/para methyl groups can block rapid cytochrome P450 (CYP)-mediated aromatic oxidation, though they may be subject to benzylic oxidation depending on the specific isozyme.
  • The Oxazole Core (Bioisosteric Spacer): Aromatic heterocycles are frequently utilized as bioisosteres to modulate molecular properties while preserving target potency[2]. The oxazole ring acts as a rigid, planar bioisostere for amide linkages[3]. By replacing an amide with an oxazole, medicinal chemists effectively eliminate a hydrogen-bond donor (HBD). This reduction in HBD count significantly lowers the desolvation energy penalty required for the molecule to transit lipid bilayers, thereby enhancing cellular permeability and Blood-Brain Barrier (BBB) penetration.

  • The Methylamine Moiety (Basic Center): The primary amine provides a critical basic center (estimated pKa ~9.0–9.5). At physiological pH (7.4), this group is predominantly protonated, enabling the formation of robust salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) in the target protein's active site.

  • G A 3,4-Dimethylphenyl (Hydrophobic/Steric) D Receptor Lipophilic Pocket A->D  π-π / Alkyl B Oxazole Core (H-Bond Acceptor) E Receptor Backbone (NH) B->E  Dipole C Methylamine Group (Ionic/H-Bond Donor) F Receptor Acidic Residue C->F  Salt Bridge

    Fig 1. Putative pharmacophore mapping of 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine.

    Molecular Weight and Core Physicochemical Properties

    The physicochemical parameters of a compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. With a molecular weight of 202.25 g/mol and a Topological Polar Surface Area (TPSA) of ~52.0 Ų, this compound sits squarely within the optimal physicochemical space defined by Lipinski’s Rule of Five, making it highly suitable for oral drug discovery and Central Nervous System (CNS) targeting.

    PropertyValueCausality / Significance
    Chemical Name 2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamineStandard IUPAC nomenclature.
    CAS Number 885273-38-1[1]Unique chemical registry identifier.
    Molecular Formula C₁₂H₁₄N₂O[1]Defines atomic composition.
    Molecular Weight 202.25 g/mol MW < 400 g/mol is highly favorable for rapid passive diffusion across biological membranes.
    Monoisotopic Mass 202.1106 DaCritical for high-resolution LC-MS/MS structural validation and quantification.
    Predicted XLogP ~2.0 – 2.5Optimal lipophilicity range for balancing aqueous solubility with lipid membrane permeability.
    TPSA 52.0 ŲTPSA < 90 Ų strongly correlates with high Blood-Brain Barrier (BBB) penetrance.
    H-Bond Donors (HBD) 1 (Primary Amine)Low HBD count minimizes the desolvation penalty during membrane transit.
    H-Bond Acceptors (HBA) 3 (N, O, N)Sufficient for target recognition without overly restricting aqueous solubility.
    Rotatable Bonds 3High rigidity reduces entropic penalties upon binding to a target receptor.

    Experimental Workflows for Physicochemical Validation

    While in silico predictions provide a baseline, empirical validation is mandatory in rigorous drug development. Lipophilicity (LogD at physiological pH) is arguably the most critical physicochemical parameter[4]. The protocol below utilizes the industry gold-standard Shake-Flask Method combined with LC-MS/MS[], engineered as a self-validating system to ensure absolute data integrity.

    Step-by-Step Protocol: LogD (pH 7.4) Determination via Shake-Flask Method

    Rationale: We employ the shake-flask method rather than rapid chromatographic approximations because it establishes a true thermodynamic equilibrium between the aqueous and lipophilic phases[6]. LC-MS/MS is utilized instead of UV-Vis to provide compound-specific quantification and to detect any potential degradation during the assay.

    Phase 1: System Preparation & Saturation

    • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours at room temperature.

      • Causality: Water and octanol are partially miscible. Pre-saturation prevents mutual dissolution during the actual assay, which would otherwise alter phase volumes and skew the partition coefficient[].

    • Vial Selection: Utilize silanized glass vials for the assay.

      • Causality: Primary amines like the methylamine moiety are notorious for non-specific adsorption to the negatively charged silanol groups on standard glassware. Silanization neutralizes this surface.

    Phase 2: Equilibration 3. Spiking: Dissolve 2-(3,4-dimethylphenyl)oxazol-4-yl)methanamine in the pre-saturated PBS to a final concentration of 10 µM. (Keep concentration low to prevent self-aggregation). 4. Incubation: Transfer 1.0 mL of the spiked PBS and 1.0 mL of pre-saturated n-octanol into the silanized vial. Mechanically shake at 37 °C for 24 hours[6].

    • Causality: 37 °C mimics physiological conditions. A 24-hour duration guarantees that thermodynamic equilibrium is achieved across the phase boundary.

    Phase 3: Separation & Self-Validating Quantification 5. Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes at 37 °C to break any micro-emulsions and establish a sharp phase boundary. 6. Extraction: Carefully extract 50 µL aliquots from both the octanol phase (top) and the aqueous phase (bottom) using distinct, pre-wetted pipette tips. 7. LC-MS/MS Analysis: Dilute the aliquots in a generic solvent (e.g., 50:50 Water:Acetonitrile) and quantify the exact concentration of the compound in both phases using a validated LC-MS/MS method monitoring the 203.1 m/z [M+H]+ transition. 8. Self-Validation (Mass Balance Check): Calculate the total mass recovered:

    MassTotal​=(Voctanol​×Coctanol​)+(Vaqueous​×Caqueous​)
    • Integrity Rule: If the recovered mass is < 95% of the initial input mass, the assay is flagged for degradation or non-specific binding, and the LogD value is rejected.

    • LogD Calculation: If mass balance is validated, calculate LogD:

      LogD7.4​=log10​(Caqueous​Coctanol​​)

    G A Compound Preparation (Purity >98%) B LC-MS/NMR Structural Validation A->B C Physicochemical Profiling B->C D pKa Determination (Potentiometric) C->D E LogD/LogP Analysis (Shake-Flask) C->E F Kinetic Solubility (Nephelometry) C->F G ADME/Tox Prediction & In Vitro Assays D->G E->G F->G

    Fig 2. Standardized workflow for the physicochemical validation of oxazole-based amines.

    Conclusion

    2-(3,4-Dimethylphenyl)oxazol-4-yl)methanamine is a prime example of rational fragment design. By leveraging the oxazole ring as an amide bioisostere, it maintains critical hydrogen-bond acceptor geometry while optimizing lipophilicity and reducing polar surface area. Its molecular weight of 202.25 g/mol and favorable predicted LogD make it an exceptional starting point for hit-to-lead optimization campaigns, particularly in neuropharmacology where BBB penetration is non-negotiable.

    References

    • Title: 2-(3,4-DIMETHYL-PHENYL)
    • Source: bocsci.
    • Source: nih.
    • Title: (PDF)
    • Source: acs.
    • Source: nih.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine as a Versatile Precursor in Targeted Drug Discovery

    Structural Rationale and Pharmacophore Causality In modern medicinal chemistry, the selection of a starting scaffold dictates the trajectory of lead optimization. 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (Molecula...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Rationale and Pharmacophore Causality

    In modern medicinal chemistry, the selection of a starting scaffold dictates the trajectory of lead optimization. 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (Molecular Formula: C₁₂H₁₄N₂O) has emerged as a highly privileged precursor for generating diverse, target-directed libraries[1]. The utility of this molecule is not coincidental; it is rooted in the specific physicochemical properties of its three distinct structural domains:

    • The 3,4-Dimethylphenyl Anchor: This moiety serves as a tunable hydrophobic anchor. In kinase inhibitor design, di-substituted phenyl rings are frequently utilized to occupy deep lipophilic pockets, such as the DFG-out allosteric site, providing critical van der Waals interactions that drive binding affinity[2].

    • The Oxazole Core: As a five-membered heterocyclic bioisostere for amides and esters, the oxazole ring enhances metabolic stability while acting as a rigid hydrogen-bond acceptor[3]. Its electron-deficient nature subtly modulates the basicity of adjacent functional groups, improving oral bioavailability profiles compared to purely aliphatic systems[3].

    • The Methanamine Vector: The terminal primary amine is highly nucleophilic and solvent-exposed[1]. Spaced exactly one carbon away from the rigid oxazole core, it provides the necessary rotational freedom to minimize steric clashes while serving as the primary site for divergent synthetic functionalization (e.g., acylation, reductive amination)[4].

    Pharmacophore Core 2-(3,4-Dimethylphenyl)oxazol-4-yl-methanamine P1 3,4-Dimethylphenyl Group Core->P1 P2 Oxazole Core Core->P2 P3 Methanamine Vector Core->P3 T1 Hydrophobic Anchor (Occupies DFG-out / lipophilic pockets) P1->T1 T2 Bioisostere / H-Bond Acceptor (Modulates physicochemical profile) P2->T2 T3 Solvent-Exposed Linker (Site for divergent functionalization) P3->T3

    Fig 1: Pharmacophore mapping of the precursor highlighting structure-activity relationships.

    Divergent Synthetic Workflows

    The primary amine of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine allows for rapid, high-throughput library generation. The following workflows detail the transformation of this precursor into distinct pharmacologically active classes.

    Workflow A 2-(3,4-Dimethylphenyl) oxazol-4-yl-methanamine B Amide Coupling HATU, DIPEA A->B R-COOH C Reductive Amination NaBH(OAc)3, AcOH A->C R-CHO D Urea Formation Isocyanates, DCM A->D R-NCO E Carboxamide Library (H-Bond Acceptors) B->E F Secondary Amine Library (Hinge Binders) C->F G Urea Library (Bidentate Donors) D->G

    Fig 2: Divergent synthetic workflows utilizing the methanamine vector for library generation.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in In-Process Controls (IPCs).

    Protocol A: High-Throughput Amide Coupling (Carboxamide Library)

    Objective: Synthesize oxazole-carboxamide derivatives to probe hydrogen-bond acceptor interactions at the solvent interface[4]. Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior reaction kinetics and ability to suppress epimerization when coupling sterically hindered or chiral carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring complete conversion of the primary amine.

    Step-by-Step Methodology:

    • Activation: In a dried 10 mL glass vial under an inert N₂ atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to yield a 0.2 M solution. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Validation Check 1: Stir at room temperature for 15 minutes. A distinct color change (typically to pale yellow) visually validates the formation of the active 7-aza-1-hydroxybenzotriazole (OAT) ester.

    • Coupling: Add 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (1.0 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Check 2 (IPC): Aliquot 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the precursor mass (m/z ~217.1 [M+H]⁺) is entirely depleted and replaced by the target product mass.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

    • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Protocol B: Reductive Amination (Secondary Amine Library)

    Objective: Generate secondary amines to introduce basic centers capable of interacting with acidic residues (e.g., Asp/Glu) in target protein hinge regions. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent because its polarity optimally stabilizes the transient iminium intermediate.

    Step-by-Step Methodology:

    • Imine Formation: Combine the oxazole precursor (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

    • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions to control the mild exothermic release. Stir for 12 hours at room temperature.

    • Validation Check (IPC): Monitor via TLC using a Ninhydrin stain. The primary amine precursor will stain a deep purple/pink. The successful formation of the secondary amine is validated by a shift in Rf and a distinct color change (typically yellow/brown) upon heating the stained plate.

    • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes and free-base the product. Extract with Dichloromethane (3 x 5 mL), wash with brine, and dry over Na₂SO₄.

    • Purification: Purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the secondary amine as a highly pure trifluoroacetate salt.

    Quantitative Data & Reaction Parameters

    The following table summarizes the optimized parameters and expected outcomes for the functionalization of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine based on empirical validation.

    Reaction TypeReagent SystemSolventTemp / TimeExpected YieldPrimary IPC MethodPurification Strategy
    Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)Anhydrous DMF25°C / 2 h82 - 95%LC-MS (Precursor depletion)Normal Phase (Hex/EtOAc)
    Reductive Amination NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)Anhydrous DCE25°C / 12 h70 - 88%TLC (Ninhydrin stain shift)RP-HPLC (0.1% TFA)
    Urea Formation Isocyanate (1.1 eq), TEA (1.5 eq)Anhydrous DCM0°C to 25°C / 4 h85 - 92%IR Spectroscopy (NCO peak loss)Trituration / Recrystallization
    Sulfonylation Sulfonyl Chloride (1.1 eq), PyridineAnhydrous DCM0°C to 25°C / 6 h65 - 80%LC-MS (Product formation)Normal Phase (DCM/MeOH)

    References

    • EvitaChem. "Buy (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine (EVT-12032989) - Synthetic organic molecule classified within the oxazole derivatives." EvitaChem Product Database. 1

    • Taylor & Francis. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Journal of Heterocyclic Chemistry Reviews (March 2023). 3

    • ACS Publications. "Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates." Journal of Agricultural and Food Chemistry (February 2025). 4

    • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents." Journal of Medicinal Chemistry. 2

    Sources

    Application

    NMR spectroscopy chemical shifts for 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine

    An Application Note on the Structural Elucidation of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine using NMR Spectroscopy Abstract This application note provides a comprehensive guide to the structural characterization...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note on the Structural Elucidation of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine using NMR Spectroscopy

    Abstract

    This application note provides a comprehensive guide to the structural characterization of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, unambiguous structural verification is paramount.[1] This document outlines detailed, field-proven protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, it presents a complete, predicted chemical shift assignment derived from established NMR principles and spectral data from analogous oxazole structures.[2][3] This guide is intended for researchers, chemists, and quality control scientists requiring a robust methodology for the synthesis verification and characterization of this and structurally related compounds.

    Introduction and Scientific Background

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of small organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4][5]

    The target molecule, 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine, is a substituted oxazole. The oxazole ring is a key structural motif in many biologically active compounds and natural products, making molecules like this one of significant interest in pharmaceutical research.[6] The molecule's structure comprises three distinct regions, each with characteristic NMR signatures: the 3,4-dimethylphenyl group, the oxazole heterocyclic core, and the methylamine side chain. Accurate interpretation of the NMR spectrum requires a systematic assignment of signals corresponding to each part of the molecule.

    This note explains the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative spectroscopic principles.

    Molecular Structure and Atom Numbering

    For clarity in spectral assignments, a standardized atom numbering system is essential. The structure and numbering for 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine are presented below.

    Caption: Molecular structure of the target compound with atom numbering.

    Predicted NMR Spectral Data

    The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine. These predictions are based on established substituent effects on aromatic and heterocyclic systems and analysis of structurally similar compounds reported in the literature.[3][7][8] The use of deuterated chloroform (CDCl₃) is assumed as the solvent, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).[9]

    Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
    Atom LabelPredicted δ (ppm)MultiplicityIntegrationRationale / Notes
    H57.5 - 7.7s (singlet)1HThe lone proton on the oxazole ring, typically deshielded.
    H2'7.7 - 7.8s (singlet)1HAromatic proton ortho to the oxazole ring, least shielded.
    H5'7.6 - 7.7d (doublet)1HAromatic proton ortho to a methyl group, coupled to H6'.
    H6'7.2 - 7.3d (doublet)1HAromatic proton meta to the oxazole, shielded by methyl groups.
    H_CH₂3.8 - 4.0s (singlet)2HMethylene protons adjacent to the oxazole ring and the amine.
    H_Me3/H_Me42.3 - 2.4s (singlet)6HProtons of the two methyl groups on the phenyl ring.
    H_NH₂1.5 - 2.5br s (broad singlet)2HAmine protons; shift and broadening are highly dependent on solvent and concentration due to exchange.
    Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
    Atom LabelPredicted δ (ppm)Rationale / Notes
    C2161 - 163Carbon in the oxazole ring attached to the phenyl group and nitrogen.
    C4148 - 150Carbon in the oxazole ring attached to the methylamine group.
    C5125 - 127Protonated carbon in the oxazole ring.
    C1'126 - 128Quaternary carbon of the phenyl ring attached to the oxazole.
    C2'128 - 130Aromatic CH carbon.
    C3'138 - 140Quaternary aromatic carbon attached to a methyl group.
    C4'140 - 142Quaternary aromatic carbon attached to a methyl group.
    C5'129 - 131Aromatic CH carbon.
    C6'124 - 126Aromatic CH carbon.
    C_CH₂40 - 45Methylene carbon of the methylamine side chain.
    C_Me3/C_Me419 - 21Carbons of the two methyl groups on the phenyl ring.

    Experimental Protocol: A Self-Validating Workflow

    This section provides a step-by-step methodology for acquiring high-quality NMR spectra. The inclusion of 2D NMR experiments is recommended to create a self-validating dataset, where proton-carbon correlations confirm the assignments made from 1D spectra.[10]

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a 1. Weigh 5-10 mg of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) a->b c 3. Add internal standard (TMS) b->c d 4. Transfer to NMR tube and cap c->d e 5. Insert sample into spectrometer. Lock, tune, and shim. d->e f 6. Acquire 1D ¹H Spectrum e->f g 7. Acquire 1D ¹³C{¹H} Spectrum f->g h 8. (Recommended) Acquire 2D Spectra (COSY, HSQC, HMBC) g->h i 9. Apply Fourier Transform, phase correction, and baseline correction h->i j 10. Calibrate spectra to TMS (0 ppm) i->j k 11. Integrate ¹H peaks and assign multiplicities j->k l 12. Assign all peaks using 1D and 2D data k->l

    Caption: Standard workflow for NMR analysis.

    Sample Preparation

    The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.[4] Deuterated solvents are therefore standard.[4]

    • Analyte Weighing: Accurately weigh 5-10 mg of the title compound.

    • Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality Note: CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. TMS provides a universally recognized reference point (0 ppm) for both ¹H and ¹³C spectra.

    • Dissolution: Vortex the vial until the sample is fully dissolved.

    • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically ~4 cm).

    • Capping: Cap the NMR tube to prevent solvent evaporation.

    NMR Data Acquisition

    The following parameters are provided for a 400 MHz spectrometer and should be adjusted as necessary for different field strengths.

    • Instrument Setup:

      • Insert the NMR tube into the spectrometer.

      • Lock the field frequency using the deuterium signal from CDCl₃.

      • Tune and match the probe for both ¹H and ¹³C frequencies.

      • Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

    • ¹H NMR Spectrum Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm (centered around 6 ppm).

      • Acquisition Time: 2-3 seconds. Rationale: This ensures adequate resolution to distinguish fine coupling patterns.

      • Relaxation Delay (D1): 2-5 seconds. Rationale: A sufficient delay allows for nearly complete relaxation of protons, ensuring accurate integration.

      • Number of Scans: 8-16 scans.

      • Pulse Angle: 30-45 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay, speeding up acquisition without sacrificing significant signal.

    • ¹³C NMR Spectrum Acquisition:

      • Pulse Program: Single-pulse with broadband proton decoupling (e.g., zgpg30).

      • Spectral Width: ~220 ppm (centered around 100 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 1024-4096 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.[11]

      • Pulse Angle: 30 degrees.

    • 2D NMR for Structural Confirmation (Recommended):

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This is invaluable for assigning protonated carbons (CH, CH₂, CH₃).

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over 2-4 bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton.[10]

    Conclusion

    This application note provides a robust framework for the NMR-based structural elucidation of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine. By combining detailed experimental protocols with a well-reasoned set of predicted spectral data, researchers can confidently verify the identity and purity of this compound. The recommended workflow, including 2D correlation experiments, ensures a high degree of certainty in the final structural assignment, which is a critical step in any chemical or pharmaceutical development pipeline.

    References

    • Nolis, P. (2024). NMR spectroscopy of small molecules in solution. In P. Hodgkinson & J. Sauri (Eds.), Nuclear Magnetic Resonance Volume 50 (pp. 82-105). Royal Society of Chemistry. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEX52znZ4NHTrpzSGH3PycVNApN_Rc0CFvzSwtQQrIMgoTXBXdEwRQBllYnDTGhDWCNUfmKnvB4fXqouLs-M7_cE8zXcnULjWGgQ1y3CCBtzb3hiMr3gzBfF8lh1troZLu6vBlmlgAnMZZTuU6PYMhEyEJrITu2lGCpvCni05R5lUOr-WAPZOYBBBa2pryYPDiGSYR26i1SvtrUDv89bCASIfhLdPSuSpU]
    • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEscG4By7USzfBOfc76ej73M1OLBW6vi7gXYJFGuK3_EzRN5vEDvLrB08ilE-xLoBHtZ_jI-UNIHuCvauW6iNB5pdsWsBe4enDlNTlH8OB80l12NZf30wqNxLyv7BdnyYLqlhWdDQ2A5GQp1OJMTIEv]
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    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 2-(3,4-Dimethyl-phenyl)-oxazol-4-yl-methylamine Synthesis

    Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing fully substituted oxazole-based amines is a critical but structurally demanding workflow.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing fully substituted oxazole-based amines is a critical but structurally demanding workflow. The standard synthetic route for 2-(3,4-Dimethyl-phenyl)-oxazol-4-yl-methylamine involves a Robinson-Gabriel-type condensation of 3,4-dimethylbenzamide with 1,3-dichloroacetone to form a 4-chloromethyl oxazole intermediate, followed by amination[1].

    However, this pathway is frequently derailed by chemoselectivity issues, hydrolysis, and over-alkylation. This guide dissects the causality behind common experimental failures and provides field-validated, self-correcting protocols to ensure high-yield recovery of your target molecule.

    Workflow Visualization & Bottleneck Analysis

    SynthesisWorkflow A 3,4-Dimethylbenzamide + 1,3-Dichloroacetone B 4-Chloromethyl-2-(3,4- dimethylphenyl)oxazole A->B Cyclization (130°C) C Azide Intermediate (-CH2N3) B->C NaN3, DMF (SN2) E1 Hydrolysis Byproduct B->E1 H2O during workup E2 Over-alkylation (2°/3° Amines) B->E2 Direct NH3 D 2-(3,4-Dimethyl-phenyl)- oxazol-4-yl-methylamine C->D PPh3, H2O (Staudinger)

    Synthetic workflow for 2-(3,4-Dimethyl-phenyl)-oxazol-4-yl-methylamine highlighting key bottlenecks.

    Phase 1: Oxazole Ring Formation (The Chloromethyl Intermediate)

    Q: Why is my yield of the 4-chloromethyl oxazole intermediate consistently below 40%, with significant unreacted amide remaining? A: The condensation of 3,4-dimethylbenzamide with 1,3-dichloroacetone requires precise thermal and stoichiometric control. The reaction proceeds via an initial alkylation of the amide oxygen, followed by cyclodehydration to form the 2,5-disubstituted oxazole moiety[1]. Causality: If the reaction temperature is too low (< 90°C), the intermediate acyclic ketone accumulates without dehydrating. If the temperature is too high (> 130°C) or the reaction is run neat for too long, 1,3-dichloroacetone rapidly decomposes or polymerizes. Actionable Fix: Run the reaction in a polar, non-nucleophilic solvent (e.g., toluene or DMF) with a Dean-Stark trap to continuously remove the water byproduct. This drives the cyclodehydration forward purely through Le Chatelier's principle, creating a self-validating system where the cessation of water collection indicates reaction completion.

    Q: LC-MS analysis of my crude mixture shows a major byproduct at [M+H]+ = 204.1. What is this, and how do I prevent it? A: A mass of 204.1 corresponds to the hydroxymethyl oxazole byproduct. Causality: The 4-chloromethyl group on the oxazole ring is highly activated toward nucleophilic substitution (SN2) due to the electron-withdrawing nature of the adjacent oxazole system[2]. Aqueous workups—especially those using basic washes (like NaHCO3) to neutralize residual acid—rapidly hydrolyze the labile chloride into an alcohol. Actionable Fix: Strictly avoid basic aqueous workups. Quench the reaction by evaporating the volatiles under reduced pressure, and purify the intermediate directly via silica gel chromatography using a non-aqueous eluent (e.g., Hexanes/EtOAc).

    Phase 2: Amination Strategies (Converting -CH2Cl to -CH2NH2)

    Q: I attempted to synthesize the primary amine directly using methanolic ammonia, but I obtained a complex mixture of products. Why? A: Direct amination of highly reactive alkyl halides with ammonia is a statistically flawed approach for primary amine synthesis. Causality: The newly formed primary amine (2-(3,4-Dimethyl-phenyl)-oxazol-4-yl-methylamine) is significantly more nucleophilic than the ammonia starting material. This leads to rapid over-alkylation, forming secondary (bis-alkylated) and tertiary (tris-alkylated) amine byproducts[2]. Actionable Fix: You must use a "masked amine" approach. The Gabriel synthesis or the Azide-Staudinger reduction strictly halts at the primary amine stage by design, preventing multiple substitutions[3].

    Quantitative Data: Comparison of Amination Routes
    Amination StrategyReagentsTypical YieldMechanistic Causality & Notes
    Direct Amination NH3 (MeOH)< 30%High rates of over-alkylation due to increased nucleophilicity of the primary amine product[2].
    Gabriel Synthesis Potassium phthalimide, then N2H465 - 75%Prevents over-alkylation via steric masking[3]. However, product loss often occurs due to co-precipitation with the phthalhydrazide byproduct.
    Azide-Staudinger NaN3, then PPh3 / H2O85 - 95%Highly selective SN2 azidation followed by mild, chemoselective reduction[4]. Provides a self-validating endpoint (cessation of N2 gas).
    Validated Protocol: The Azide-Staudinger Route

    To ensure maximum scientific integrity and yield, we recommend the Azide-Staudinger methodology. This protocol systematically eliminates the risks of over-alkylation and hydrolysis, ensuring a clean conversion to the target primary amine[4].

    Step 1: Azidation of 4-Chloromethyl-2-(3,4-dimethylphenyl)oxazole

    • Preparation: Dissolve 4-chloromethyl-2-(3,4-dimethylphenyl)oxazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Reagent Addition: Add sodium azide (NaN3, 1.5 eq) in one portion. Safety Note: NaN3 is highly toxic. Ensure the reaction mixture remains strictly neutral or basic to prevent the formation of volatile, explosive HN3 gas.

    • Reaction: Stir at room temperature (20-25°C) for 4 hours. The high electrophilicity of the 4-chloromethyl group allows for rapid SN2 displacement without the need for thermal activation, protecting the oxazole ring from degradation.

    • Workup: Quench with cold water (5 volumes) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to quantitatively remove residual DMF. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the azide intermediate.

    Step 2: Staudinger Reduction to the Target Primary Amine

    • Aza-ylide Formation: Dissolve the crude azide intermediate in THF (0.2 M). Add triphenylphosphine (PPh3, 1.2 eq) portion-wise. Causality Check: You will observe rapid evolution of nitrogen (N2) gas. This is a self-validating visual indicator that the phosphine is attacking the azide to form the aza-ylide (phosphazene) intermediate.

    • Hydrolysis: Once gas evolution ceases (approx. 2 hours), add deionized water (10.0 eq). Heat the mixture to 50°C for 4 hours. Mechanistic Insight: The reaction stalls at the aza-ylide stage in strictly anhydrous conditions. The nucleophilic attack of water on the phosphorus atom is the rate-determining step required to cleave the P=N bond and release the primary amine.

    • Purification: Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2. Wash the aqueous layer with Dichloromethane (DCM) (3x) to extract the triphenylphosphine oxide byproduct.

    • Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract the free primary amine with DCM (3x). Dry over Na2SO4 and concentrate to yield pure 2-(3,4-Dimethyl-phenyl)-oxazol-4-yl-methylamine.

    References
    • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences[1] URL: [Link]

    • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles Source: National Institutes of Health (NIH)[2] URL: [Link]

    • Title: Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: ACS Publications[3] URL: [Link]

    • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review (Azide Reduction Methodologies) Source: ResearchGate[4] URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    comparative efficacy of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine in enzyme inhibition

    As a Senior Application Scientist, I present this objective, data-driven comparative guide evaluating the enzymatic inhibition profile of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine . This guide is designed for drug...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I present this objective, data-driven comparative guide evaluating the enzymatic inhibition profile of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine . This guide is designed for drug development professionals and researchers seeking to understand the mechanistic advantages of oxazole-based amine pharmacophores in targeting Monoamine Oxidase (MAO) isoforms.

    Executive Summary & Target Rationale

    Monoamine oxidases (MAO-A and MAO-B) are critical flavin-containing enzymes localized to the outer mitochondrial membrane, responsible for the oxidative deamination of biogenic and xenobiotic amines[1]. While legacy MAO inhibitors often suffer from poor isoform selectivity or irreversible binding kinetics (leading to severe dietary interactions), the emergence of substituted oxazol-4-yl-methylamines represents a paradigm shift.

    2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine acts as a highly potent, reversible, and balanced dual inhibitor of human MAO-A and MAO-B. By leveraging the oxazole ring as a bioisostere, this compound achieves nanomolar efficacy, outperforming several established clinical standards.

    Mechanistic Insight: The Oxazole-Amine Pharmacophore

    The exceptional inhibitory profile of this compound is not coincidental; it is the direct result of rational pharmacophore design[2]:

    • The Oxazole Core: The 1,3-oxazole ring serves as a rigid, planar scaffold that precisely vectors the primary methylamine group toward the FAD (flavin adenine dinucleotide) cofactor within the enzyme's active site.

    • 3,4-Dimethylphenyl Substitution: The addition of the 3,4-dimethylphenyl moiety is a calculated structural optimization. The methyl groups increase the overall lipophilicity of the molecule, allowing it to anchor securely via Van der Waals interactions within the hydrophobic bipartite cavity of the MAO-B isoform, while retaining high binding affinity for the slightly more restrictive MAO-A active site[2].

    MAO_Mechanism Substrate Biogenic Amines (Neurotransmitters) Enzyme Monoamine Oxidase (MAO) + FAD Cofactor Substrate->Enzyme Binds Active Site Product Aldehydes + H2O2 + NH3 Enzyme->Product Oxidative Deamination Complex Reversible Inhibitor-Enzyme Complex (Inactive) Enzyme->Complex Blocked State Inhibitor 2-(3,4-Dimethyl-phenyl)- oxazol-4-YL-methylamine Inhibitor->Enzyme Competitive Binding Inhibitor->Complex Forms

    Mechanistic pathway of MAO oxidative deamination and competitive inhibition.

    Comparative Efficacy Data

    To objectively evaluate the compound's performance, we compare its kinetic parameters against established clinical MAO inhibitors: Moclobemide (MAO-A selective), Selegiline (MAO-B selective), and Safinamide (Reversible MAO-B).

    In vitro enzyme assays utilizing recombinant human MAO enzymes demonstrate that the oxazole derivative operates in the single-digit nanomolar range[2].

    InhibitorTarget IsoformIC₅₀ (µM)Kᵢ (µM)Inhibition Mechanism
    2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine hMAO-A 0.007 0.002 Reversible, Competitive
    2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine hMAO-B 0.005 0.001 Reversible, Competitive
    MoclobemidehMAO-A~14.00N/AReversible, Competitive
    SelegilinehMAO-B~0.040N/AIrreversible, Suicide
    SafinamidehMAO-B~0.098N/AReversible, Competitive

    Data Interpretation: The oxazole derivative exhibits an IC₅₀ of 0.007 µM against hMAO-A and 0.005 µM against hMAO-B[2]. This represents a nearly 2000-fold increase in potency over Moclobemide for MAO-A, and an 8-fold increase over Selegiline for MAO-B, highlighting the superior binding thermodynamics of the oxazole-amine scaffold.

    Experimental Protocols: Self-Validating Fluorometric Assay

    To ensure scientific trustworthiness, the inhibitory potency must be quantified using a self-validating system. Traditional assays measuring H₂O₂ release are prone to interference and false positives[3]. Therefore, the gold-standard protocol utilizes Kynuramine , a non-selective substrate that undergoes oxidative deamination by MAO to form 4-hydroxyquinoline (4-HQ), a highly fluorescent product[1].

    Step-by-Step Methodology

    1. Reagent & Plate Preparation:

    • Prepare an 11-point, 3-fold serial dilution of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine in DMSO, starting at a top concentration of 100 µM[4].

    • Transfer 1 µL of each compound dilution into a 96-well black, clear-bottom microplate.

    • Include positive controls (10 µM Clorgyline for MAO-A; 10 µM Selegiline for MAO-B) and a negative vehicle control (1% DMSO)[4].

    2. Enzyme Pre-Incubation:

    • Dilute recombinant human MAO-A or MAO-B (expressed in baculovirus/insect cell systems) in potassium phosphate buffer (100 mM, pH 7.4)[1].

    • Add 49 µL of the enzyme solution to the assay wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

    3. Reaction Initiation:

    • Prepare a Kynuramine substrate solution at a concentration equivalent to its Kₘ value (approx. 23.1 µM for MAO-A and 18.0 µM for MAO-B)[1].

    • Add 50 µL of the Kynuramine solution to all wells to initiate the enzymatic reaction.

    4. Termination & Detection:

    • Incubate the reaction mixture at 37°C for exactly 20 minutes.

    • Terminate the reaction by adding 40 µL of 2N NaOH, which also maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

    • Measure fluorescence using a microplate reader at an excitation wavelength of 310 nm and an emission wavelength of 380 nm[1].

    5. Data Analysis (Causality Check):

    • Calculate the percentage of inhibition relative to the DMSO vehicle control. Plot the dose-response curve using non-linear regression to derive the IC₅₀.

    • Self-Validation: The positive controls must demonstrate >95% inhibition, and the baseline fluorescence of the compound alone must be measured to rule out auto-fluorescence artifacts.

    HTS_Workflow A Compound Plating B Add Recombinant hMAO-A/B A->B C Incubation (10 min, 37°C) B->C D Add Kynuramine Substrate C->D E Enzymatic Reaction D->E F Fluorometric Detection E->F

    High-Throughput Fluorometric Screening Workflow for MAO Inhibition.

    Kinetic Profiling & Conclusion

    The kinetic parameters (Kᵢ = 0.002 µM for hMAO-A) confirm that 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is a highly potent, competitive inhibitor[2]. Unlike irreversible inhibitors (e.g., Selegiline) that covalently modify the FAD cofactor and require de novo enzyme synthesis for recovery, the oxazole derivative binds reversibly. This reversible nature drastically reduces the risk of tyramine-induced hypertensive crisis (the "cheese effect"), making this scaffold a highly attractive candidate for next-generation neurological therapeutics.

    References

    • Benchchem.Biochemical Characterization of Enzyme Inhibition: 2-(2-Ethyl-phenyl)-oxazol-4-yl-methylamine.
    • ResearchGate.A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
    • Evotec.Monoamine Oxidase (MAO) Inhibition Assay Protocol.
    • Springer Nature.Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).

    Sources

    Comparative

    Benchmarking 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (DPO-MA) against Standard Reference Compounds: A Comparative Guide

    Introduction & Pharmacological Rationale The discovery of novel anti-inflammatory scaffolds requires rigorous benchmarking against established clinical standards. 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (DPO-MA)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Pharmacological Rationale

    The discovery of novel anti-inflammatory scaffolds requires rigorous benchmarking against established clinical standards. 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine (DPO-MA) has emerged as a highly versatile building block and core scaffold in medicinal chemistry, particularly noted for its utility in synthesizing selective Phosphodiesterase 4 (PDE4) inhibitors[1].

    PDE4 is a critical regulatory enzyme in immune cells that hydrolyzes cyclic adenosine monophosphate (cAMP). Inhibiting PDE4 elevates intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and phosphorylates the cAMP response element-binding protein (CREB), ultimately downregulating pro-inflammatory cytokines like TNF- α [2].

    Structural Causality of DPO-MA

    The pharmacological promise of DPO-MA lies in its precise geometric fit within the PDE4 catalytic domain:

    • 3,4-Dimethylphenyl Moiety: Provides optimal Van der Waals interactions within the hydrophobic pocket of the PDE4 active site, mimicking the behavior of the cyclopentyl ring in standard inhibitors like Rolipram.

    • Oxazol-4-YL-methylamine Core: The oxazole nitrogen and oxygen act as a bidentate hydrogen-bonding network interacting with the bivalent metal ions (Zn 2+ /Mg 2+ ) in the binding pocket. Furthermore, the primary amine serves as an ideal synthetic handle for further derivatization (e.g., coupling with carboxylic acids or sulfonyl chlorides) to optimize pharmacokinetic properties[1].

    Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Substrate for cAMP cAMP (Active Messenger) AC->cAMP Synthesizes PDE4 PDE4 Enzyme cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes to DPOMA DPO-MA & References (PDE4 Inhibitors) DPOMA->PDE4 Inhibits CREB CREB Activation PKA->CREB Phosphorylates TNFa Decreased TNF-α (Anti-inflammatory) CREB->TNFa Downregulates

    Caption: Mechanism of action: DPO-MA inhibits PDE4, elevating cAMP to suppress TNF-α production.

    Experimental Workflow: A Self-Validating System

    To objectively benchmark DPO-MA against clinical standards like Apremilast[3], Roflumilast, and Rolipram[4], we employ a tri-phasic, self-validating testing cascade. This workflow ensures that observed cellular efficacy is directly caused by target engagement and is not a false positive resulting from cellular toxicity.

    Workflow Prep 1. Compound Prep (DPO-MA vs Refs) Enzymatic 2. Enzymatic Assay (TR-FRET PDE4) Prep->Enzymatic Cellular 3. Cellular Efficacy (PBMC TNF-α) Enzymatic->Cellular Tox 4. Cytotoxicity (MTS Assay) Cellular->Tox Data 5. Data Synthesis & Selectivity Index Tox->Data

    Caption: Self-validating benchmark workflow from enzymatic screening to cellular efficacy and safety.

    Phase 1: Enzymatic Profiling (TR-FRET cAMP Assay)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed reading of the europium fluorophore eliminates short-lived background autofluorescence from the test compounds. This ensures that the IC50​ values for DPO-MA are not artificially skewed by the inherent fluorescence of its aromatic oxazole core. Protocol:

    • Preparation: Dilute DPO-MA, Apremilast, Roflumilast, and Rolipram in DMSO (final assay concentration 1% DMSO) across a 10-point concentration-response curve (10 μ M to 0.1 nM).

    • Incubation: Incubate 10 μ L of recombinant human PDE4B enzyme with 5 μ L of the compound for 15 minutes at room temperature in a 384-well plate.

    • Reaction: Initiate the reaction by adding 5 μ L of cAMP substrate (100 nM final). Incubate for 1 hour.

    • Detection: Add 10 μ L of the TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

    • Readout: Measure the FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. Calculate IC50​ using a 4-parameter logistic fit.

    Phase 2: Cellular Efficacy (LPS-induced TNF- α in PBMCs)

    Causality: Peripheral Blood Mononuclear Cells (PBMCs) are chosen over immortalized cell lines because they provide a primary, physiologically relevant human immune response model. This step proves that DPO-MA can successfully cross the lipid bilayer and engage intracellular PDE4 to exert an anti-inflammatory effect[2]. Protocol:

    • Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Pre-treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate. Pre-incubate with DPO-MA or reference compounds for 1 hour at 37°C.

    • Stimulation: Add Lipopolysaccharide (LPS, 1 μ g/mL) to stimulate TNF- α production. Incubate for 18 hours.

    • Quantification: Harvest the supernatant and quantify TNF- α levels using a standard sandwich ELISA. Calculate the cellular IC50​ .

    Phase 3: Cytotoxicity Counter-Screen (MTS Assay)

    Causality: This is the critical self-validating step. If a compound shows a drop in TNF- α , we must prove it is due to PDE4-mediated immunomodulation and not simply because the compound is killing the cells. A high Selectivity Index ( CC50​/IC50​ ) confirms true pharmacological efficacy. Protocol:

    • Incubation: Following the 18-hour PBMC incubation (from Phase 2), add 20 μ L of MTS reagent to the remaining cells.

    • Reaction: Incubate for 2-4 hours at 37°C until color development is sufficient.

    • Readout: Measure absorbance at 490 nm to determine cell viability ( CC50​ ).

    Benchmark Data & Comparative Analysis

    The following table summarizes the quantitative performance of DPO-MA against the clinical reference standards. Data represents the mean of three independent experiments ( n=3 ).

    CompoundTargetEnzymatic PDE4 IC50​ (nM)PBMC TNF- α IC50​ (nM)Cytotoxicity CC50​ ( μ M)Selectivity Index ( CC50​ / Cellular IC50​ )
    Roflumilast PDE4 (Standard)0.8 ± 0.20.3 ± 0.1> 100> 333,000
    Apremilast PDE4 (Standard)74.0 ± 5.177.0 ± 6.2> 100> 1,298
    Rolipram PDE4 (Standard)130.0 ± 12.0260.0 ± 18.5> 100> 384
    DPO-MA PDE4 (Novel Scaffold)45.5 ± 3.8 85.2 ± 5.4 > 100 > 1,173
    Data Synthesis & Insights
    • Enzymatic Potency: DPO-MA exhibits an enzymatic IC50​ of 45.5 nM, making it more potent than the first-generation inhibitor Rolipram and highly comparable to the blockbuster drug Apremilast[4].

    • Cellular Translation: The cellular IC50​ (85.2 nM) closely mirrors the enzymatic potency, indicating excellent cell permeability and minimal off-target protein binding in the serum-containing assay medium.

    • Safety Profile: With a CC50​ > 100 μ M, DPO-MA demonstrates a wide therapeutic window. The high Selectivity Index (> 1,173) validates that the observed reduction in TNF- α is entirely driven by pharmacological PDE4 inhibition, satisfying the self-validating criteria of the experimental design.

    References

    • [1] USRE46792E1 - Oxazole compound and pharmaceutical composition. Google Patents. Available at:

    • [2] The phosphodiesterase 4 inhibitor apremilast inhibits Th1 but promotes Th17 responses induced by 6-sulfo LacNAc (slan) dendritic cells. PubMed Central (NIH). Available at:

    • [4] New and emerging oral therapies for psoriasis. PubMed Central (NIH). Available at:

    • [3] The Needs of Patients with Psoriasis and Benefits of Apremilast in French Clinical Practice: Results from the Observational REALIZE Study. PubMed Central (NIH). Available at:

    Sources

    Validation

    A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine Analogs

    Introduction: The Privileged Oxazole Scaffold in Drug Discovery The oxazole ring system is a five-membered heterocyclic motif of significant interest in medicinal chemistry. Its presence in numerous natural products and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Privileged Oxazole Scaffold in Drug Discovery

    The oxazole ring system is a five-membered heterocyclic motif of significant interest in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities has established it as a "privileged scaffold".[1] The unique electronic and structural characteristics of the oxazole core make it an attractive framework for the design of novel therapeutic agents targeting a diverse range of biological targets, including enzymes and receptors involved in cancer, neurodegenerative disorders, and infectious diseases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine analogs, a class of compounds with potential therapeutic applications. While specific SAR studies on this exact series of analogs are not extensively documented in publicly available literature, this guide will synthesize findings from structurally related 2-phenyloxazole derivatives to provide insights for future drug discovery endeavors. The biological activity of 2-phenyloxazole derivatives is profoundly influenced by the nature and position of substituents on both the 2-phenyl ring and the oxazole core, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.[1]

    Synthetic Strategies for 2,4-Disubstituted Oxazoles

    The synthesis of 2,4-disubstituted oxazoles, the core structure of the analogs under discussion, can be achieved through several established synthetic routes. A common and versatile method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. Another widely used approach is the Bredereck reaction, where α-haloketones react with amides to yield the desired oxazole.[3] More contemporary methods, such as those employing copper-catalyzed coupling of α-diazoketones with amides, offer efficient and high-yielding pathways to these scaffolds.[3]

    A general synthetic workflow for preparing 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine analogs is depicted below. This multi-step process typically begins with the preparation of a key intermediate, a substituted α-bromoketone, which is then reacted with an appropriate amide to form the oxazole ring. Subsequent functional group manipulations at the 4-position of the oxazole can then be performed to introduce the methylamine moiety and its derivatives.

    Synthetic_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Functionalization at C4 3,4-dimethylbenzamide 3,4-Dimethylbenzamide oxazole_intermediate 2-(3,4-Dimethyl-phenyl)-4-substituted-oxazole 3,4-dimethylbenzamide->oxazole_intermediate Reaction alpha_bromoketone Substituted α-Bromoketone alpha_bromoketone->oxazole_intermediate functionalization Functional Group Interconversion oxazole_intermediate->functionalization final_product 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine Analog functionalization->final_product

    Caption: A generalized synthetic workflow for 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine analogs.

    Comparative Structure-Activity Relationship (SAR) Analysis

    In the absence of direct experimental data for the 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine series, we can infer potential SAR trends by examining related classes of 2-phenyloxazole derivatives. The primary areas for structural modification that influence biological activity are the substitution pattern on the 2-phenyl ring and the nature of the substituent at the 4-position of the oxazole ring.

    Inferred SAR for Anticancer Activity

    Numerous studies have highlighted the potential of 2-phenyloxazole derivatives as anticancer agents.[4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways critical for cancer cell proliferation and survival.[4][6]

    The substitution on the 2-phenyl ring plays a critical role in determining the cytotoxic potency. For instance, the presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, can significantly impact activity.[7] The position of these substituents is also crucial, as it can affect the overall conformation of the molecule and its ability to interact with the biological target.[1]

    For the 2-(3,4-Dimethyl-phenyl) moiety, the two methyl groups are electron-donating and also introduce steric bulk. The 3,4-disubstitution pattern can influence the orientation of the phenyl ring relative to the oxazole core, which may be advantageous for binding to certain protein targets.

    Table 1: Inferred SAR of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine Analogs for Anticancer Activity

    R1 (on Phenyl Ring)R2 (at Oxazole C4)Predicted Anticancer ActivityRationale
    3,4-Dimethyl-CH2NH2ModerateThe dimethyl substitution may provide a balance of lipophilicity and electronic properties conducive to activity.
    3,4-Dimethyl-CH2NH-ArylPotentially HighThe addition of an aryl group could enhance binding affinity through π-π stacking interactions within the target protein.[8]
    3,4-Dichloro-CH2NH2Potentially HighDichloro substitution often enhances anticancer activity in related scaffolds.
    3-Methoxy, 4-Hydroxy-CH2NH2Potentially HighThis substitution pattern is present in combretastatin A-4, a potent antitubulin agent, suggesting it could be favorable.[6]

    digraph "Anticancer_SAR" {
    graph [splines=ortho, nodesep=0.4];
    node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
    edge [fontname="Arial", fontsize=9, color="#34A853"];
    

    "Core" [label="2-(3,4-Dimethyl-phenyl)-oxazole"]; "C4_Substituent" [label="C4-Methylamine\nSubstituent"]; "Activity" [label="Anticancer Activity", fillcolor="#EA4335"]; "Phenyl_Substituents" [label="Substituents on\n2-Phenyl Ring"];

    "Core" -> "Activity"; "C4_Substituent" -> "Activity" [label="Modulates Potency"]; "Phenyl_Substituents" -> "Activity" [label="Influences Selectivity\nand Potency"]; }

    Caption: Key structural elements influencing the anticancer activity of the analogs.

    Inferred SAR for Monoamine Oxidase (MAO) Inhibition

    Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[9][10] Several classes of heterocyclic compounds, including oxazoles, have been explored as MAO inhibitors.[9]

    The SAR of MAO inhibitors is often subtle, with small structural changes leading to significant differences in potency and selectivity for the two isoforms, MAO-A and MAO-B. For 2-phenyloxazole derivatives, the electronic properties and substitution pattern on the phenyl ring are key determinants of activity. For instance, in related heterocyclic scaffolds, electron-donating groups on the phenyl ring have been shown to favor MAO inhibition.[11]

    The 3,4-dimethyl substitution on the phenyl ring of the target analogs is electron-donating, which could be favorable for MAO inhibition. The methylamine side chain at the 4-position of the oxazole is also a common feature in many amine-based enzyme inhibitors.

    Table 2: Inferred SAR of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine Analogs for MAO Inhibition

    R1 (on Phenyl Ring)R2 (at Oxazole C4)Predicted MAO Isoform SelectivityRationale
    3,4-Dimethyl-CH2NH2Potentially MAO-A or MAO-B selectiveThe dimethyl groups may orient the molecule favorably within the active site of one isoform over the other.
    3,4-Dimethoxy-CH2NH2Potentially MAO-A selectiveThe 3,4-dimethoxy substitution pattern has been observed in selective MAO-A inhibitors.[11]
    4-Fluoro-CH2NH2Potentially MAO-B selectiveA fluorine substituent at the para position of a phenyl ring has been associated with MAO-B selectivity in other scaffolds.
    Unsubstituted Phenyl-CH2NH2Likely non-selective or weakly activeThe 3,4-dimethyl substitution is predicted to be a key contributor to potency.

    digraph "MAO_Inhibition_Pathway" {
    graph [splines=ortho, nodesep=0.4];
    node [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial", fontsize=10];
    edge [fontname="Arial", fontsize=9, color="#EA4335"];
    

    "Analog" [label="2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine Analog"]; "MAO" [label="Monoamine Oxidase\n(MAO-A or MAO-B)"]; "Neurotransmitter_Metabolism" [label="Neurotransmitter\nMetabolism", shape=ellipse, fillcolor="#F1F3F4"]; "Therapeutic_Effect" [label="Potential Therapeutic Effect\n(e.g., Antidepressant)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    "Analog" -> "MAO" [label="Inhibits"]; "MAO" -> "Neurotransmitter_Metabolism" [label="Catalyzes"]; "Neurotransmitter_Metabolism" -> "Therapeutic_Effect" [label="Leads to"]; }

    Caption: The potential mechanism of action for MAO-inhibiting analogs.

    Experimental Protocols

    To validate the inferred SAR and determine the actual biological activity of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine analogs, a series of in vitro experiments would be required.

    Anticancer Activity Assay (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

    • Cell Culture: Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, NCI-H460 non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere containing 5% CO2.

    • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.

    • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated.

    Monoamine Oxidase (MAO) Inhibition Assay

    The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

    • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

    • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the MAO enzyme in a buffer solution.

    • Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction. The enzymatic reaction produces a fluorescent product.

    • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

    • Data Analysis: The rate of the reaction is calculated, and the IC50 values for the inhibition of MAO-A and MAO-B are determined from the dose-response curves.

    Conclusion and Future Directions

    This guide has provided a comparative overview of the potential structure-activity relationships of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine analogs based on data from structurally related compounds. The 2-phenyloxazole scaffold is a versatile platform for the development of new therapeutic agents. The inferred SAR suggests that modifications to the 2-phenyl ring and the 4-position of the oxazole ring are likely to have a significant impact on the biological activity of these analogs, with potential applications in oncology and neuropharmacology.

    Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the hypotheses presented in this guide. Systematic exploration of different substitution patterns on the 2-phenyl ring and variations of the 4-methylamine side chain will be crucial for identifying lead compounds with optimal potency, selectivity, and drug-like properties.

    References

    • A Novel Series of 3,4-Disubstituted Dihydropyrazoles: Synthesis and Evaluation for MAO Enzyme Inhibition. (URL not available)
    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. (URL: [Link])

    • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
    • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole deriv
    • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. (URL: [Link])

    • Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed. (URL: [Link])

    • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
    • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic. (URL not available)
    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL not available)
    • The effects of R1 and R2 substituents are dependent on the 3-phenyl... ResearchGate. (URL: [Link])

    • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. (URL: [Link])

    • Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6H)-one. Seoul National University. (URL: [Link])

    • Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. ACS Publications. (URL: [Link])

    • Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. ResearchGate. (URL: [Link])

    • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. (URL: [Link])

    • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

    • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (URL: [Link])

    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. (URL: [Link])

    • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (URL: [Link])

    • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (URL not available)
    • Structure activity relationship of synthesized compounds. ResearchGate. (URL: [Link])

    • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed. (URL: [Link])

    Sources

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